

A Technical Guide to the Isotopic Purity and Enrichment of Apalutamide-d3

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Compound of Interest

Compound Name: Apalutamide-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity and enrichment of **Apalutamide-d3**, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide. High isotopic purity is critical for the use of **Apalutamide-d3** as an internal standard in pharmacokinetic studies and for understanding its metabolic fate.^{[1][2][3]}

Quantitative Data Summary

The isotopic purity and chemical purity of **Apalutamide-d3** are determined using a combination of analytical techniques. The following tables summarize typical quantitative data for **Apalutamide-d3** and its isotopologues.

Table 1: General Information

Parameter	Value
Compound Name	Apalutamide-d3
Molecular Formula	C ₂₁ H ₁₂ D ₃ F ₄ N ₅ O ₂ S
Molecular Weight	480.45 g/mol
CAS Number	1638885-61-6
Unlabeled CAS	956104-40-8
Appearance	White to off-white solid

Table 2: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Enrichment (D)	Mass Spectrometry	Report Value	99 atom % D
Isotopic Distribution	Mass Spectrometry	Report Value	d ₀ : <0.5%, d ₁ : <1%, d ₂ : <2%, d ₃ : >97%

Experimental Protocols

Accurate determination of isotopic purity and enrichment relies on robust and well-validated analytical methods.[3] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic enrichment and structural confirmation. [4]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to separate **Apalutamide-d3** from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at the wavelength of maximum absorbance for Apalutamide.
- Data Analysis: The chemical purity is calculated by dividing the peak area of **Apalutamide-d3** by the total peak area of all detected compounds.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment and distribution of deuterated compounds.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Apalutamide-d3** is prepared in a suitable solvent like methanol or acetonitrile.
- Analysis: The sample is introduced into the mass spectrometer and the full scan mass spectrum is acquired.
- Data Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d_0) and deuterated (d_1 , d_2 , d_3) species are used to calculate the percentage of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the gold standard for confirming the position of deuterium incorporation and the overall chemical structure.

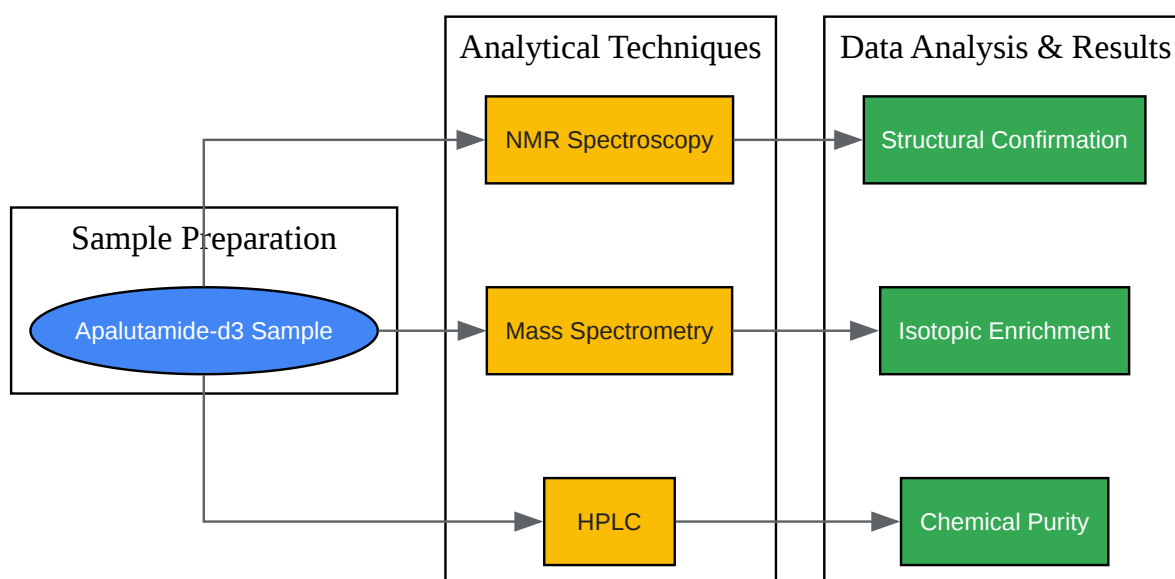
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: **Apalutamide-d3** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the presence and integration of proton signals. The absence or significant reduction of the signal corresponding to the methyl protons confirms deuteriation at the N-methyl group.
- ²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming the site of labeling.

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity and enrichment of **Apalutamide-d3**.

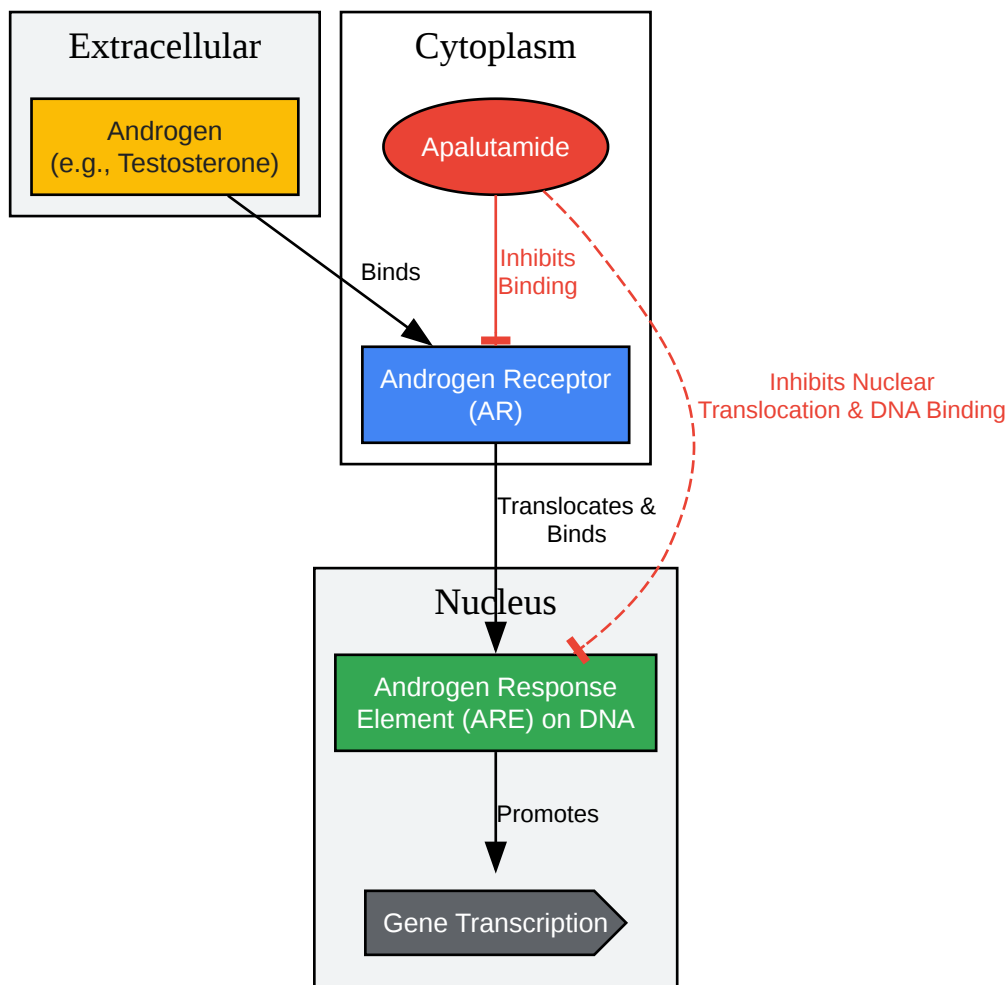


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Caption: Workflow for **Apalutamide-d3** Purity Analysis.

Apalutamide Signaling Pathway

Apalutamide is a non-steroidal antiandrogen drug that functions by inhibiting the androgen receptor (AR) signaling pathway, which is crucial for the growth of prostate cancer cells.

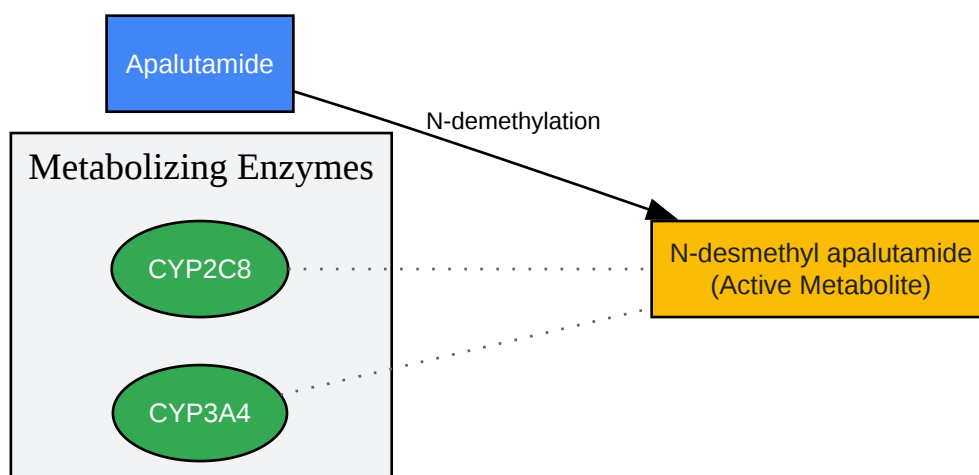


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Caption: Apalutamide's Inhibition of the Androgen Receptor Pathway.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing key roles. The major active metabolite is N-desmethyl apalutamide. The deuteration at the N-methyl group in **Apalutamide-d3** is designed to slow down this metabolic process, a phenomenon known as the kinetic isotope effect.



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Caption: Primary Metabolic Pathway of Apalutamide.

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